REACTION_SMILES
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[CH3:19][CH2:20][OH:21].[ClH:18].[F:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:11]1[O:10][CH2:9][CH2:8][CH:7]2[NH:12][C:13](=[O:14])[CH2:15][O:16][CH3:17]>>[F:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:11]1[O:10][CH2:9][CH2:8][CH:7]2[NH2:12]
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Name
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|
Type
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product
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Smiles
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NC1CCOc2c(F)cccc21
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:19][CH2:20][OH:21].[ClH:18].[F:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:11]1[O:10][CH2:9][CH2:8][CH:7]2[NH:12][C:13](=[O:14])[CH2:15][O:16][CH3:17]>>[F:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:11]1[O:10][CH2:9][CH2:8][CH:7]2[NH2:12]
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCOc2c(F)cccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |